1-Chloro-4-(1-fluoro-2-iodo-1-phenylethyl)benzene
Description
1-Chloro-4-(1-fluoro-2-iodo-1-phenylethyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, making it a unique and versatile molecule in various chemical applications.
Properties
CAS No. |
58617-64-4 |
|---|---|
Molecular Formula |
C14H11ClFI |
Molecular Weight |
360.59 g/mol |
IUPAC Name |
1-chloro-4-(1-fluoro-2-iodo-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H11ClFI/c15-13-8-6-12(7-9-13)14(16,10-17)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
TZIKMCLQUPJGFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CI)(C2=CC=C(C=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(1-fluoro-2-iodo-1-phenylethyl)benzene typically involves multi-step organic reactions. One common method is the halogenation of a precursor benzene derivative. For instance, starting with 1-chloro-4-fluorobenzene, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques such as palladium-catalyzed cross-coupling reactions. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(1-fluoro-2-iodo-1-phenylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is common, where the halogen atoms can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed: The major products depend on the type of reaction. For example, electrophilic substitution can yield various substituted benzene derivatives, while oxidation may produce phenolic compounds .
Scientific Research Applications
1-Chloro-4-(1-fluoro-2-iodo-1-phenylethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
